molecular formula C19H21N3O2S B6173192 N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide CAS No. 432514-37-9

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide

Cat. No. B6173192
CAS RN: 432514-37-9
M. Wt: 355.5
InChI Key:
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Description

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide, also known as MOPC-31, is an organic compound that has been studied for its potential use in a variety of scientific and medical applications. MOPC-31 is an analogue of the phenothiazine class of compounds, which are known for their antipsychotic and antiemetic effects. MOPC-31 has been studied for its ability to inhibit the activity of certain enzymes, and its potential use in the treatment of certain diseases. In

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been studied for its potential use in a variety of scientific and medical applications. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the production of the pro-inflammatory cytokine TNF-α. In addition, N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide increases the levels of acetylcholine in the brain, which can lead to increased cognitive function and improved memory. In addition, N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been found to inhibit the production of the pro-inflammatory cytokine TNF-α, which can lead to decreased inflammation and improved immune function.
Biochemical and Physiological Effects
N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been found to inhibit the production of the pro-inflammatory cytokine TNF-α, which can lead to decreased inflammation and improved immune function. N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has also been found to have antioxidant and neuroprotective effects, as well as to decrease oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide in laboratory experiments include its low cost and ease of synthesis. In addition, N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and its ability to inhibit the production of the pro-inflammatory cytokine TNF-α. The main limitation of using N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide in laboratory experiments is its lack of specificity, as it has been found to inhibit the activity of a variety of enzymes and proteins.

Future Directions

The potential future directions of N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide research include its use in the treatment of Alzheimer’s disease and Parkinson’s disease, as well as its potential use as an anti-inflammatory agent. In addition, further research into its mechanism of action, biochemical and physiological effects, and potential side effects should be conducted. Finally, further research into its potential use as an antioxidant and neuroprotective agent should be conducted.

Synthesis Methods

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide was first synthesized by a two-step reaction sequence that involved the reaction of 2-morpholine with 10H-phenothiazine-10-carboxylic acid in the presence of sodium hydroxide. The resulting product was then reacted with ethyl bromide to form the desired N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide. The synthesis of N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide has been optimized by the addition of a catalyst, such as 4-dimethylaminopyridine, to reduce the reaction time and increase the yield of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide involves the reaction of 10H-phenothiazine-10-carboxylic acid with N-(2-chloroethyl)morpholine followed by the addition of ammonia to form the final product.", "Starting Materials": [ "10H-phenothiazine-10-carboxylic acid", "N-(2-chloroethyl)morpholine", "Ammonia" ], "Reaction": [ "10H-phenothiazine-10-carboxylic acid is reacted with thionyl chloride to form 10H-phenothiazine-10-carbonyl chloride.", "N-(2-chloroethyl)morpholine is added to the reaction mixture and stirred at room temperature for several hours.", "The reaction mixture is then heated to reflux and stirred for several more hours.", "Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The product is isolated by filtration and washed with water and ethanol." ] }

CAS RN

432514-37-9

Product Name

N-[2-(morpholin-4-yl)ethyl]-10H-phenothiazine-10-carboxamide

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5

Purity

95

Origin of Product

United States

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